Cas no 1806829-13-9 (5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine)

5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine
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- インチ: 1S/C7H5BrF3NO/c1-13-5-3(8)2-12-7(11)4(5)6(9)10/h2,6H,1H3
- InChIKey: GZABSPILOSCRMT-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C(C(F)F)=C1OC)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 22.1
5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029060533-500mg |
5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine |
1806829-13-9 | 97% | 500mg |
$1,564.80 | 2022-03-31 | |
Alichem | A029060533-1g |
5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine |
1806829-13-9 | 97% | 1g |
$3,069.40 | 2022-03-31 | |
Alichem | A029060533-250mg |
5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine |
1806829-13-9 | 97% | 250mg |
$950.40 | 2022-03-31 |
5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridineに関する追加情報
5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine: A Comprehensive Overview
The compound with CAS No. 1806829-13-9, commonly referred to as 5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of chemical synthesis, pharmacology, and materials science. This compound belongs to the class of pyridines, which are six-membered aromatic heterocycles with one nitrogen atom. The presence of multiple halogen substituents—bromine, fluorine, and methoxy groups—confers unique electronic and steric properties to the molecule, making it a valuable building block in various chemical reactions and applications.
5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine is synthesized through a series of carefully optimized reactions, often involving halogenation, alkylation, and oxidation steps. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and minimizing environmental impact. The molecule's structure is particularly amenable to further functionalization, allowing for the introduction of additional substituents that can tailor its properties for specific applications.
One of the most promising areas of application for 5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine is in drug discovery. Its unique combination of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) makes it an ideal candidate for modulating biological activity. For instance, the bromine atom at position 5 serves as an excellent leaving group in nucleophilic substitution reactions, enabling the incorporation of bioactive moieties. Similarly, the difluoromethyl group at position 3 introduces additional fluorine atoms, which are known to enhance drug-like properties such as lipophilicity and metabolic stability.
Recent studies have also explored the use of 5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine as a precursor in the synthesis of agrochemicals. Its ability to undergo various coupling reactions has led to the development of novel pesticides and herbicides with improved efficacy and reduced toxicity. For example, researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in plant pathogenesis, making them potential candidates for crop protection agents.
In addition to its role in pharmaceuticals and agrochemicals, 5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine has found applications in materials science. Its aromaticity and substituent effects make it a suitable candidate for use in organic electronics. For instance, derivatives of this compound have been incorporated into organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where they contribute to enhanced charge transport properties and device performance.
The versatility of 5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine is further highlighted by its utility in click chemistry. The presence of reactive halogen atoms allows for efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, enabling the rapid construction of complex molecular architectures. This has opened new avenues for the synthesis of bioactive molecules with intricate scaffolds.
From a sustainability perspective, researchers have increasingly focused on developing greener synthesis routes for 5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine. Techniques such as microwave-assisted synthesis and enzymatic catalysis have been employed to reduce energy consumption and minimize waste generation. These advancements align with global efforts to promote environmentally friendly chemical processes.
In conclusion, 5-Bromo-3-(difluoromethyl)-2-fluoro-4-methoxypyridine is a multifaceted compound with diverse applications across various scientific disciplines. Its unique chemical structure, coupled with recent breakthroughs in synthetic methodologies and application development, positions it as a key player in advancing modern chemistry research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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